2-Amino-3-(5-methylpyridin-3-yl)propanamide
Description
2-Amino-3-(5-methylpyridin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 5-methylpyridin-3-yl group at the β-carbon and an amino group at the α-carbon.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-3-(5-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-2-7(5-12-4-6)3-8(10)9(11)13/h2,4-5,8H,3,10H2,1H3,(H2,11,13) |
InChI Key |
DSASWSRCBYOCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methylpyridin-3-yl)propanamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDC.HCl and DMAP . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-(5-methylpyridin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Pyridine-Based Derivatives
- 2-Amino-3-(5-methoxy-2-pyridinyl)propanamide (R-19a): Features a 5-methoxy-2-pyridinyl group. Reported yield: 96% with ESI/MS m/z 405 (M–H)⁻ .
- 2-Amino-3-(3-pyridinyl)propanamide (R-19d): Substituted with a 3-pyridinyl group, lacking the methyl group. Exhibits distinct fragmentation patterns in ESI-MS/MS (m/z 246 (100)) compared to the target compound, suggesting divergent stability .
Key Difference : The 5-methyl group in the target compound may improve steric fit in hydrophobic binding pockets compared to methoxy or unsubstituted pyridinyl analogs.
Indole-Based Derivatives
- Synthesized from 4-substituted indoles, highlighting divergent synthetic pathways compared to pyridine-based analogs .
- (R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide (R-19c): Incorporates a bulky cyclohexylmethyl group, reducing solubility (ESI/MS m/z 374 (M–H)⁻) .
Key Difference : Indole derivatives may exhibit enhanced CNS penetration due to increased lipophilicity but face synthetic challenges in regioselective functionalization .
Thiazole and Imidazole Derivatives
- 2-Amino-3-(1,2-thiazol-5-yl)propanamide: Features a thiazole ring, which confers rigidity. Molecular weight: 171.2 g/mol, with discontinued commercial availability .
- 2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (2): Demonstrates pH-dependent corrosion inhibition (85.79% efficacy at pH 8), linked to its ethylamine substituent .
Biological Activity
2-Amino-3-(5-methylpyridin-3-yl)propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its relevance in therapeutic applications, particularly in cancer and neurological disorders.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(5-methylpyridin-3-yl)propanamide is CHNO, with a molecular weight of approximately 178.22 g/mol. The compound features an amino group, a propanamide moiety, and a 5-methylpyridine ring, which contribute to its biological activity.
The mechanism of action involves the compound's interaction with specific enzymes and receptors. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate various signaling pathways, leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that 2-Amino-3-(5-methylpyridin-3-yl)propanamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| A549 (Lung) | 26.00 | Cell cycle arrest at G1 phase |
| HepG2 (Liver) | 44.00 | Inhibition of proliferation |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways .
Neuroprotective Effects
In addition to its anticancer properties, 2-Amino-3-(5-methylpyridin-3-yl)propanamide has been studied for its neuroprotective effects. It may inhibit certain enzymes involved in neurodegenerative processes, thereby offering potential therapeutic benefits for conditions like Alzheimer's disease.
Case Studies
-
Study on MCF7 Cell Line :
- Researchers investigated the effects of 2-Amino-3-(5-methylpyridin-3-yl)propanamide on MCF7 cells.
- Results indicated an IC value of 12.50 µM, with significant apoptosis observed through flow cytometry analysis.
-
Study on A549 Cell Line :
- The compound was tested against A549 lung cancer cells.
- An IC value of 26 µM was recorded, indicating effective inhibition of cell growth and induction of cell cycle arrest at the G1 phase.
Comparative Analysis with Similar Compounds
The biological activity of 2-Amino-3-(5-methylpyridin-3-yl)propanamide can be compared with other amino-pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-methylpyridin-3-yl)propanamide | Lacks methyl group on pyridine | Lower anticancer activity |
| (3R)-3-Amino-3-(4-methylpyridin-3-yl)propanamide | Opposite stereochemistry | Different interaction dynamics |
This comparison highlights the unique structural aspects that influence the biological activity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
